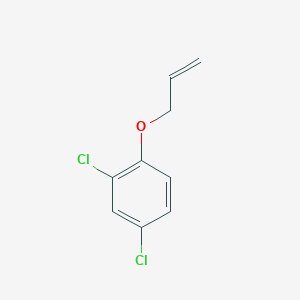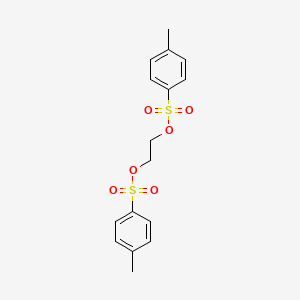
7-Methyl-1,2,3,4-Tetrahydrochinolin
Übersicht
Beschreibung
7-Methyl-1,2,3,4-tetrahydroquinoline (7-MeTHQ) is a synthetic compound with a wide range of applications in medicinal chemistry, biochemistry, and physiology. It is a versatile compound that can be used to create a variety of compounds with different properties. 7-MeTHQ has been used in a variety of research projects, from drug discovery to therapeutic agents. It is also a promising candidate for use in laboratory experiments, due to its relatively low toxicity.
Wissenschaftliche Forschungsanwendungen
Synthese von Bioaktiven Verbindungen
Das Tetrahydrochinolin-Gerüst ist ein zentrales Strukturmotiv in pharmazeutischen Wirkstoffen, da es in vielen bioaktiven Naturprodukten vorkommt. Die Synthese von hochsubstituierten Tetrahydrochinolinen, wie z. B. 7-Methyl-1,2,3,4-Tetrahydrochinolin, beinhaltet häufig Kaskade-Reaktionen wie die Knoevenagel-Kondensation, gefolgt von Aza-Michael-Michael-Addition . Diese Verbindungen sind aufgrund ihrer bemerkenswerten biologischen Aktivität von Interesse und werden zur Entwicklung neuer Therapeutika eingesetzt.
Antibakterielle und Antimykotische Mittel
Chinolin-Derivate, einschließlich Tetrahydrochinolin-Analoga, sind für ihre breite Palette biologischer Aktivitäten bekannt. Es wurde festgestellt, dass sie antibakterielle und antimykotische Eigenschaften besitzen, was sie bei der Entwicklung neuer antimikrobieller Medikamente wertvoll macht . Die strukturelle Vielfalt von Tetrahydrochinolinen ermöglicht die Synthese zahlreicher Derivate mit Potenzial als antibakterielle und antimykotische Mittel.
Neuroprotektive Mittel
Einige Tetrahydrochinolin-Derivate wurden auf ihre neuroprotektiven Eigenschaften untersucht. Verbindungen wie 1-Methyl-1,2,3,4-Tetrahydroisochinolin, das strukturell dem this compound ähnlich ist, haben in der Erforschung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit Potenzial gezeigt . Diese Verbindungen könnten zur Entwicklung von Behandlungen beitragen, die Nervenzellen vor Schäden schützen.
Katalyse in der Organischen Synthese
Tetrahydrochinoline werden auch als Katalysatoren oder Zwischenprodukte in der organischen Synthese eingesetzt. So wurde beispielsweise die C(1)-Funktionalisierung von Tetrahydrochinolinen mit Alkinen unter Verwendung verschiedener heterogener Katalysatoren untersucht . Diese Funktionalisierung ist entscheidend für die Herstellung komplexer organischer Moleküle mit potenziellen pharmazeutischen Anwendungen.
Wirkmechanismus
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .
Safety and Hazards
Zukünftige Richtungen
Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.
Eigenschaften
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFXGQYGECZNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332546 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58960-03-5 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)





![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)


![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)
